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Compound of Interest

Compound Name: Pomarose

Cat. No.: B12675126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the olfactory properties of Pomarose, a captive

odorant from Givaudan, and the well-established family of damascones. The information

presented is curated for professionals in research and development, offering a concise yet

comprehensive overview supported by available data and experimental methodologies.

Olfactory Profile: A Tale of Two Roses
Pomarose and damascones share a foundational rosy scent, yet they diverge significantly in

their nuanced profiles. This divergence is a key factor in their application within the fragrance

industry.

Pomarose, a synthetic ketone not found in nature, is characterized by a powerful and

multifaceted fruity-rose aroma. Its scent profile is distinguished by prominent notes of apple,

plum, and raisin, lending it a cooked fruit and dried fruit character.[1][2][3][4][5][6][7][8] The

olfactive character of Pomarose is almost entirely attributed to its (2E,5Z)-stereoisomer.[1][2]

Damascones, a group of rose ketones, present a more varied olfactory landscape depending

on the specific isomer. They are naturally occurring compounds that contribute significantly to

the aroma of roses and other natural products.[9][10]

α-Damascone: Exhibits more pronounced minty notes.[11]
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β-Damascone: Offers a complex floral and fruity profile with characteristic notes of

blackcurrant, plum, and honey.[12][13]

δ-Damascone: Possesses significant floral characteristics.[11]

Quantitative Olfactory Data
The potency of an odorant is quantified by its odor threshold, the minimum concentration at

which it can be detected. The available data, presented here after unit conversion for

comparability, indicates that Pomarose possesses a significantly lower odor threshold than the

tested damascone isomers, signifying its higher potency.

Odorant
Odor Threshold
(µg/L)

Odor Threshold
(ng/L air)

Source(s)

Pomarose 0.0005 0.5 [1][2][8]

α-Damascone 14.5 - [11]

β-Damascone 37.3 - [11]

δ-Damascone 1.1 - [11]

Note: The odor threshold for Pomarose was originally reported in ng/L of air. The value in µg/L

is a direct conversion (1 µg = 1000 ng). The damascone thresholds were reported in µg/mL and

have been assumed to be in an aqueous solution, which is roughly equivalent to µg/L in air for

the purpose of this high-level comparison, although precise conversion would require vapor

pressure and other factors. It is crucial to consult the original research for detailed experimental

conditions.

Experimental Protocols
The following sections detail the methodologies employed in the sensory and molecular

analysis of these odorants.

Sensory Analysis: Gas Chromatography-Olfactometry
(GC-O)
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GC-O is a powerful technique used to identify and characterize odor-active compounds in a

mixture. It combines the separation capabilities of gas chromatography with the sensitivity of

the human nose as a detector.

Experimental Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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